1-Iodo-3-(methanesulfinyl)benzene
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Overview
Description
1-Iodo-3-(methanesulfinyl)benzene is an aromatic compound featuring an iodine atom and a methanesulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methanesulfinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the iodination of benzene can be achieved using iodine and an oxidizing agent such as nitric acid . The methanesulfinyl group can be introduced via sulfoxidation reactions, where a thiol or sulfide precursor is oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide using appropriate oxidizing or reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Iodo-3-(methanesulfinyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(methanesulfinyl)benzene in chemical reactions involves the electrophilic aromatic substitution process. The iodine atom and methanesulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The methanesulfinyl group can also participate in redox reactions, altering the electronic properties of the compound .
Comparison with Similar Compounds
1-Iodo-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methanesulfinyl group.
1-Iodo-3-(methanesulfonyl)benzene: Contains a methanesulfonyl group, which is a more oxidized form of the methanesulfinyl group.
Uniqueness: 1-Iodo-3-(methanesulfinyl)benzene is unique due to the presence of both an iodine atom and a methanesulfinyl group, which confer distinct reactivity and properties compared to other benzene derivatives. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
70079-50-4 |
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Molecular Formula |
C7H7IOS |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
1-iodo-3-methylsulfinylbenzene |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
STTZZFCBPSRTSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
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